![molecular formula C19H37ClOSi B14286858 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one CAS No. 137721-16-5](/img/structure/B14286858.png)
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one is an organosilicon compound characterized by the presence of a chloro(dimethyl)silyl group attached to a cyclododecanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one typically involves the following steps:
Formation of the Cyclododecanone Ring: The cyclododecanone ring can be synthesized through the cyclization of dodecanedioic acid or its derivatives under acidic or basic conditions.
Introduction of the Chloro(dimethyl)silyl Group: The chloro(dimethyl)silyl group is introduced via a hydrosilylation reaction. This involves the addition of chlorodimethylsilane to an appropriate alkene or alkyne precursor in the presence of a catalyst such as platinum or rhodium complexes.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction of the carbonyl group in the cyclododecanone ring can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include silyl-substituted amines, alcohols, and thiols.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: The major product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of silicon-containing biomolecules and their interactions with biological systems.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through its silyl and carbonyl groups.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-ol: This compound differs by having an alcohol group instead of a ketone.
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecane: This compound lacks the carbonyl group present in the original compound.
Uniqueness
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one is unique due to the presence of both a chloro(dimethyl)silyl group and a cyclododecanone ring
Eigenschaften
CAS-Nummer |
137721-16-5 |
|---|---|
Molekularformel |
C19H37ClOSi |
Molekulargewicht |
345.0 g/mol |
IUPAC-Name |
2-[3-[chloro(dimethyl)silyl]propyl]-2,12-dimethylcyclododecan-1-one |
InChI |
InChI=1S/C19H37ClOSi/c1-17-13-10-8-6-5-7-9-11-14-19(2,18(17)21)15-12-16-22(3,4)20/h17H,5-16H2,1-4H3 |
InChI-Schlüssel |
AXJQNLLBUMRQDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCCCC(C1=O)(C)CCC[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
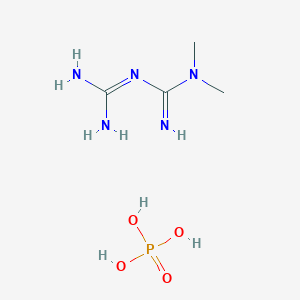
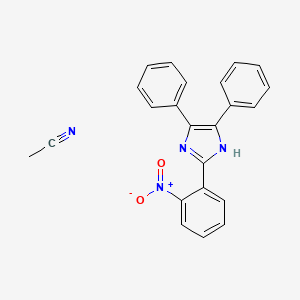
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
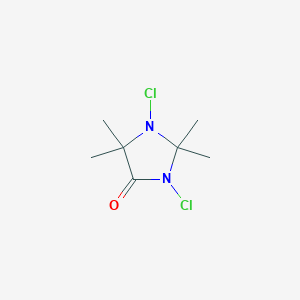
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)
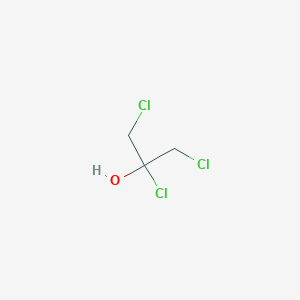
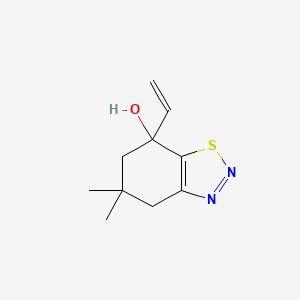
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
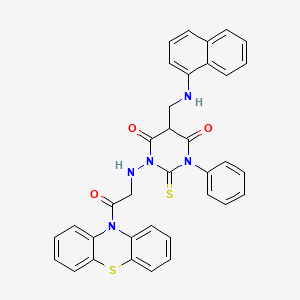

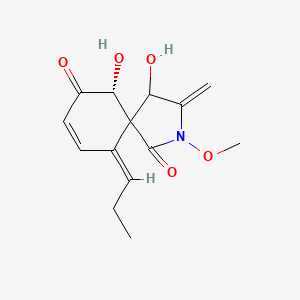
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
